molecular formula C13H11Cl2FN2 B8732658 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole CAS No. 63418-92-8

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole

Cat. No.: B8732658
CAS No.: 63418-92-8
M. Wt: 285.14 g/mol
InChI Key: YXLSKCJEXMHMIV-UHFFFAOYSA-N
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Description

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Properties

CAS No.

63418-92-8

Molecular Formula

C13H11Cl2FN2

Molecular Weight

285.14 g/mol

IUPAC Name

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C13H11Cl2FN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2

InChI Key

YXLSKCJEXMHMIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with different substituents. Examples are:

  • 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
  • 2H-Indazole, 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-

Uniqueness

The uniqueness of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and potential interactions with biological targets .

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